molecular formula C25H20N4O3S B13367486 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile

5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile

Cat. No.: B13367486
M. Wt: 456.5 g/mol
InChI Key: WQMPLNBGVSTSEQ-UHFFFAOYSA-N
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Description

5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-aminobenzamide and elemental sulfur to yield the final product. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-4-(3-methoxyphenyl)-6-methyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one
  • 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone

Uniqueness

Compared to similar compounds, 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H20N4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

5-acetyl-4-(4-methoxyphenyl)-6-methyl-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C25H20N4O3S/c1-14-22(15(2)30)23(16-8-10-17(32-3)11-9-16)19(12-26)25(27-14)33-13-21-28-20-7-5-4-6-18(20)24(31)29-21/h4-11H,13H2,1-3H3,(H,28,29,31)

InChI Key

WQMPLNBGVSTSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)C#N)C4=CC=C(C=C4)OC)C(=O)C

Origin of Product

United States

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